N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 371922-38-2
Cat. No.: VC7511456
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371922-38-2 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.35 |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3/c1-22-15(19)12(17(24)20-10-11-5-4-8-26-11)9-13-16(22)21-14-6-2-3-7-23(14)18(13)25/h2-9,19H,10H2,1H3,(H,20,24) |
| Standard InChI Key | JXHRNWSXNQAETM-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |
Introduction
The compound N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique triazatricyclo framework. This framework is characterized by the presence of multiple nitrogen atoms within a tricyclic system, which contributes to its intricate chemical properties and potential biological activities. The compound includes a furan ring, an imino group, and a carboxamide group, enhancing its reactivity and interaction with biological targets.
Biological Activity and Potential Applications
Preliminary studies on similar compounds suggest significant biological activity, potentially acting as inhibitors of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory diseases. The presence of the furan ring and other functional groups may enhance bioavailability and selectivity toward biological targets.
Synthesis Methods
The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. The synthesis process often involves the formation of the triazatricyclo framework and the introduction of specific functional groups like the furan moiety.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations in side chains and functional groups that may influence their biological activity and physical properties.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-cyclohexyl-6-imino-13-methyl | 879947-59-8 | Similar triazine framework with cyclohexyl substitution |
| 6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo | 879947-45-2 | Contains propanoyl group instead of morpholine |
| N-(furan-2-yloxy)-6-imino | Not available | Furan derivative lacking morpholine functionality |
These comparisons highlight the uniqueness of the compound due to its intricate molecular architecture and potential for diverse biological interactions.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume